"synthesis of aluminum borohydride from sodium borohydride and aluminum chloride"
"synthesis of aluminum borohydride from sodium borohydride and aluminum chloride"
Synthesis of Aluminum Borohydride: A Technical Guide
Abstract: This technical guide provides an in-depth overview of the synthesis of aluminum borohydride, a volatile and pyrophoric reducing agent, from the reaction of sodium borohydride and aluminum chloride. The document details the core chemical reaction, presents various experimental protocols derived from scientific literature and patents, and summarizes key quantitative data in a tabular format. Furthermore, it includes visual diagrams of the reaction pathway and a general experimental workflow to facilitate a comprehensive understanding of the process. Safety considerations for handling the pyrophoric materials involved are also highlighted.
Introduction
Aluminum borohydride, with the chemical formula Al(BH₄)₃, is a covalent compound known for its potent reducing properties in laboratory settings.[1] Unlike many other metal borohydrides that exhibit ionic structures, aluminum borohydride is a volatile, colorless liquid with a boiling point of 44.5 °C and a melting point of -64.5 °C.[1] Its high reactivity and pyrophoric nature necessitate careful handling in inert atmospheres.[2][3]
The most common and practical synthesis route involves the metathesis reaction between an alkali metal borohydride, typically sodium borohydride (NaBH₄), and an aluminum halide, most commonly aluminum chloride (AlCl₃).[3][4] This method is favored over earlier techniques that used trimethyl aluminum and diborane due to its practicality for larger-scale production.[3] This guide focuses on the synthesis from sodium borohydride and aluminum chloride, outlining the reaction mechanism, experimental procedures, and critical parameters.
Core Synthesis Reaction
The fundamental reaction for the synthesis of aluminum borohydride is a double displacement or metathesis reaction. Solid sodium borohydride reacts with aluminum chloride to produce volatile aluminum borohydride and solid sodium chloride as a byproduct.[1]
Overall Reaction: 3 NaBH₄ (s) + AlCl₃ (s) → Al(BH₄)₃ (g) + 3 NaCl (s)
The reaction is typically driven to completion by heating the solid reactants under vacuum. The volatile Al(BH₄)₃ is removed from the reaction mixture as it forms and is subsequently collected in a cold trap, leaving behind the non-volatile sodium chloride byproduct.[4]
Caption: Chemical reaction pathway for the synthesis of aluminum borohydride.
Experimental Protocols
The synthesis of aluminum borohydride requires stringent air-free conditions due to the pyrophoric nature of the product and reactants in moist air.[2][3] All manipulations should be performed using a vacuum line or within an inert-atmosphere glovebox.
General Thermal Synthesis (Vacuum Method)
This protocol is adapted from procedures described in the patent literature.[3][4]
Materials and Equipment:
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Anhydrous sodium borohydride (NaBH₄), powdered
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Anhydrous aluminum chloride (AlCl₃), powdered
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Reaction vessel suitable for heating under vacuum
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Vacuum pump and vacuum line apparatus
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Cold traps (Dewars with liquid nitrogen)
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Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
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Reactant Preparation: In an inert atmosphere (e.g., nitrogen-filled glovebox), thoroughly mix 9.13 parts by weight of sodium borohydride (96.3% pure) and 15.44 parts of aluminum chloride (a 50% excess of AlCl₃).[4] Grinding the reactants together ensures intimate contact.
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Apparatus Setup: Place the reactant mixture into the reaction vessel. Seal the vessel and connect it to a vacuum system equipped with at least one cold trap cooled to -196 °C (liquid nitrogen).[4]
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Reaction Execution: Evacuate the system to a pressure of approximately 1-5 mm Hg.[4] Begin heating the reaction vessel progressively. Product evolution typically starts around 45-50 °C.[4]
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Temperature Profile: Gradually increase the temperature to about 130-135 °C over a period of 4 to 6 hours.[4] The rate of heating should be controlled to maintain the system pressure below 5 mm Hg.[4] The reaction is substantially complete by 150 °C.[4]
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Product Collection: The volatile aluminum borohydride, along with any diborane byproduct, will condense in the liquid nitrogen-cooled trap.[4]
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Purification: The collected product can be purified by fractional condensation to separate the aluminum borohydride from more volatile byproducts like diborane.[4] This involves warming the cold trap and re-condensing the Al(BH₄)₃ in a second trap cooled with a slush bath (e.g., methylcyclohexane at -129 °C).[2]
Mechanochemical Synthesis
A more practical and alternative method involves a mechanochemical exchange reaction.[5]
Procedure:
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Milling: In an inert atmosphere, charge a high-energy ball mill with anhydrous AlCl₃ and NaBH₄.
-
Reaction: Mill the reactants for a specified period. The mechanical energy facilitates the solid-state metathesis reaction.[6]
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Extraction: After milling, connect the milling vessel to a vacuum line.
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Purification: Isolate the Al(BH₄)₃ product by vacuum distillation, collecting the volatile liquid in a cooled trap as described in the thermal method.
Caption: General experimental workflow for the synthesis of aluminum borohydride.
Quantitative Data Summary
The efficiency and conditions of the synthesis can vary. The following table summarizes quantitative parameters reported in the literature.
| Parameter | Value / Range | Source / Remarks |
| Molar Ratio (AlCl₃:NaBH₄) | 1:3 | Stoichiometric ratio for the main reaction.[1] |
| 1:1 to 1:4 | Ratios studied for solid-state reactions, yielding complex anions.[6] | |
| 1:1.2 (approx.) | Based on 15.44 parts AlCl₃ to 9.13 parts NaBH₄ (50% excess AlCl₃).[4] | |
| Reaction Temperature | 50 °C to 100 °C | General range suggested for the reaction to proceed.[3] |
| 130 °C to 150 °C | Progressive heating range for completion under vacuum.[4] | |
| ~90 °C | Decomposition temperature observed for related complex anions.[6][7] | |
| Reaction Pressure | ~1 mm Hg to 5 mm Hg | Vacuum applied to remove the volatile product as it forms.[4] |
| Reaction Time | 4 - 6 hours | Timeframe for progressive heating in a vacuum synthesis.[4] |
| Catalyst | Tri-n-butyl phosphate | 0.5% to 2% by weight of NaBH₄ can enhance yields.[4] |
| Tricresyl phosphate | Mentioned as an alternative ester of phosphoric acid catalyst.[4] | |
| Product Collection Temp. | -196 °C | Temperature of liquid nitrogen used to condense the product.[4] |
| Product Purification Temp. | -129 °C | Slush bath temperature for purification by fractional condensation.[2] |
Safety Considerations
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Pyrophoricity: Aluminum borohydride is spontaneously flammable in air and reacts violently with water.[1][2] All handling must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
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Toxicity: The reactants and products are toxic. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
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Gas Evolution: The reaction can release hydrogen and diborane, which are flammable and toxic gases. The entire apparatus must be set up in a well-ventilated fume hood.
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Pressure Management: When heating the reactants, the rate must be controlled to prevent a rapid pressure increase from the evolving product gas, which could over-pressurize the vacuum apparatus.[4]
References
- 1. Aluminium borohydride - Wikipedia [en.wikipedia.org]
- 2. hydrogen.energy.gov [hydrogen.energy.gov]
- 3. US2599203A - Preparation of aluminum borohydride - Google Patents [patents.google.com]
- 4. US2657975A - Preparation of aluminum borohydride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel sodium aluminium borohydride containing the complex anion [Al(BH4,Cl)4]- - PubMed [pubmed.ncbi.nlm.nih.gov]
